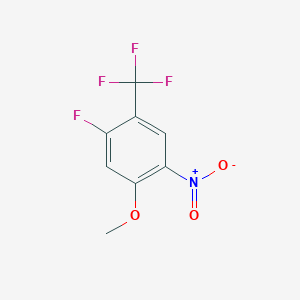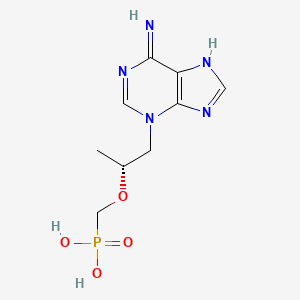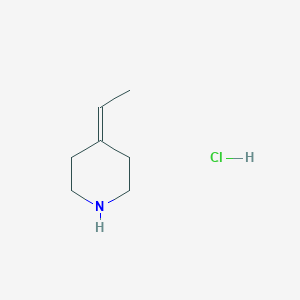
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide: is a metabolite of Venlafaxine, a well-known antidepressant. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 . It is primarily used in research to understand the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves multiple steps, starting from Venlafaxine. The primary reactions include demethylation and glucuronidation. The demethylation is typically carried out using cytochrome P450 enzymes, while glucuronidation is facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, scaled up for larger quantities. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide primarily undergoes:
Oxidation: Facilitated by cytochrome P450 enzymes.
Reduction: Less common but can occur under specific conditions.
Substitution: Involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- Other minor metabolites depending on the reaction conditions
Applications De Recherche Scientifique
Mécanisme D'action
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide exerts its effects by interacting with neurotransmitter systems in the brain. It primarily inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of Venlafaxine but with reduced potency . The compound also has a minor effect on dopamine reuptake .
Comparaison Avec Des Composés Similaires
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- N,O-didesmethylvenlafaxine
Uniqueness: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is unique due to its specific metabolic pathway and the presence of a glucuronide group, which affects its solubility and excretion . This makes it particularly useful in studying the pharmacokinetics of Venlafaxine and its metabolites .
Propriétés
Formule moléculaire |
C20H29NO8 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |
Clé InChI |
VNRFTNKWISCOMJ-KUIQUDTGSA-N |
SMILES isomérique |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
SMILES canonique |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)


![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)

![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)


